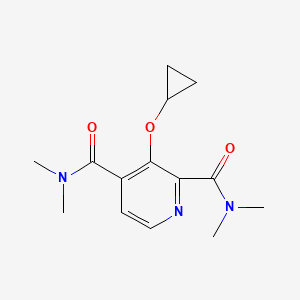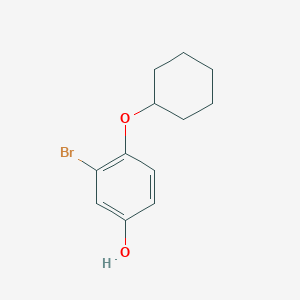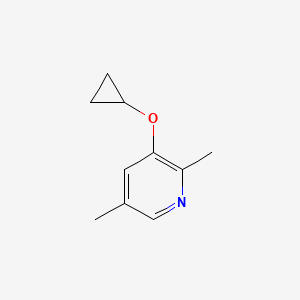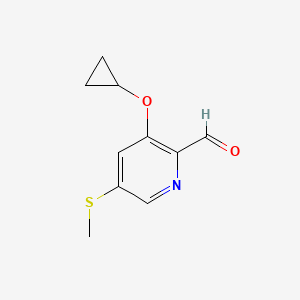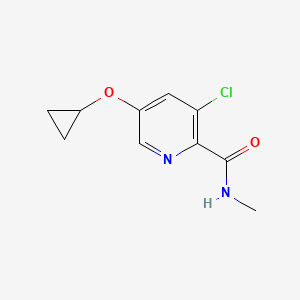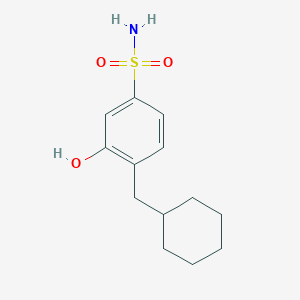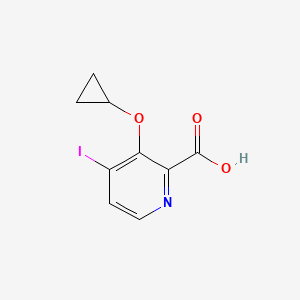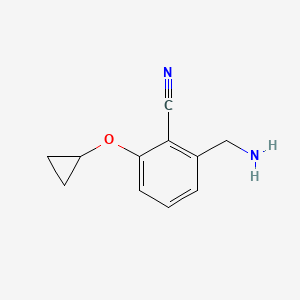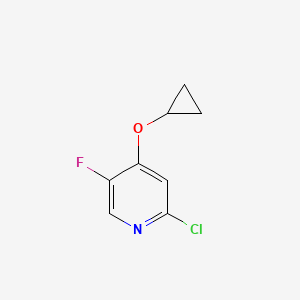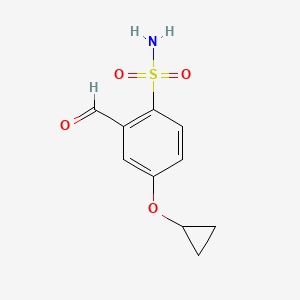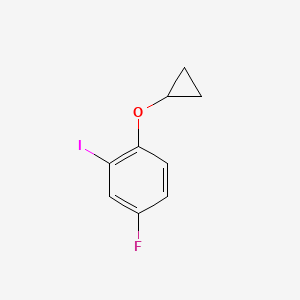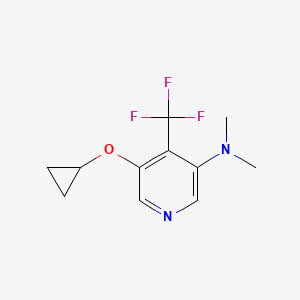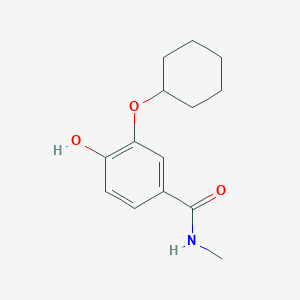
1-Cyclopropoxy-3-isopropyl-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-3-isopropyl-2-methoxybenzene is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is a benzene derivative characterized by the presence of cyclopropoxy, isopropyl, and methoxy functional groups attached to the benzene ring. This compound is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-3-isopropyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs without side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropoxy-3-isopropyl-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-3-isopropyl-2-methoxybenzene is utilized in several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological targets and its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-3-isopropyl-2-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s functional groups influence its reactivity and binding affinity to various enzymes and receptors. The cyclopropoxy group, in particular, can enhance the compound’s stability and reactivity by providing steric hindrance and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopropoxy-2-isopropyl-3-methoxybenzene: This compound has a similar structure but with different positions of the isopropyl and methoxy groups.
1-Cyclopropoxy-3-isopropyl-4-methoxybenzene: Another isomer with the methoxy group in the para position relative to the cyclopropoxy group.
Uniqueness
1-Cyclopropoxy-3-isopropyl-2-methoxybenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications and the development of specialized materials .
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-methoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-5-4-6-12(13(11)14-3)15-10-7-8-10/h4-6,9-10H,7-8H2,1-3H3 |
InChI-Schlüssel |
IWYDLJZDARTBEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)OC2CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


